3-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-methylbenzoic acid
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Overview
Description
3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID is a complex organic compound with the molecular formula C21H12BrNO5 and a molecular weight of 438.23 g/mol . This compound is characterized by the presence of a bromophenoxy group, a dioxoisoindolyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID typically involves a multi-step process. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of a Lewis base catalyst such as triethylamine (TEA) and ammonium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The dioxoisoindolyl group can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The dioxoisoindolyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID include:
p-Bromophenoxyacetic acid: Similar in structure but lacks the dioxoisoindolyl group.
4-Bromobenzoic acid: Contains the bromophenoxy group but lacks the other functional groups.
2-(4-bromophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar in structure but with different functional groups.
The uniqueness of 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H14BrNO5 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H14BrNO5/c1-12-2-3-13(22(27)28)10-19(12)24-20(25)17-9-8-16(11-18(17)21(24)26)29-15-6-4-14(23)5-7-15/h2-11H,1H3,(H,27,28) |
InChI Key |
MKAIMXJXSJTVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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